
Ácido (4-Cloro-2-metoxi-5-metilfenil)borónico
Descripción general
Descripción
“(4-Chloro-2-methoxy-5-methylphenyl)boronic acid” is a boronic acid derivative. Boronic acids are weak Lewis acids that are useful in many organic synthesis reactions, such as Suzuki-Miyaura cross-coupling . This compound has a molecular weight of 200.43 .
Molecular Structure Analysis
The molecular structure of “(4-Chloro-2-methoxy-5-methylphenyl)boronic acid” can be represented by the InChI code1S/C8H10BClO3/c1-5-3-6 (9 (11)12)8 (13-2)4-7 (5)10/h3-4,11-12H,1-2H3 . This indicates that the molecule consists of 8 carbon atoms, 10 hydrogen atoms, 1 boron atom, 1 chlorine atom, and 3 oxygen atoms. Chemical Reactions Analysis
Boronic acids, including “(4-Chloro-2-methoxy-5-methylphenyl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . They can also participate in other reactions such as direct arylation and oxidative Heck reactions .Physical And Chemical Properties Analysis
“(4-Chloro-2-methoxy-5-methylphenyl)boronic acid” is a solid at room temperature .Aplicaciones Científicas De Investigación
Investigación de Aplicaciones Farmacéuticas
Los compuestos de ácido bórico, incluido el ácido (4-Cloro-2-metoxi-5-metilfenil)borónico, se utilizan a menudo como inhibidores enzimáticos o fármacos ligandos específicos. Tienen un papel en el tratamiento de tumores, infecciones microbianas y se utilizan en el desarrollo de fármacos anticancerígenos .
Antagonistas del Receptor del Factor Liberador de Corticotropina (CRF)₁
Aunque no están directamente relacionados con el ácido (4-Cloro-2-metoxi-5-metilfenil)borónico, los compuestos bóricos se han investigado por sus efectos como antagonistas del receptor CRF₁ en varios modelos de roedores de ansiedad .
Acoplamiento de Suzuki–Miyaura
El acoplamiento de Suzuki–Miyaura (SM) es una aplicación amplia donde se utilizan reactivos organoboro, que potencialmente incluyen el ácido (4-Cloro-2-metoxi-5-metilfenil)borónico, debido a sus condiciones de reacción suaves y tolerantes a los grupos funcionales, estabilidad y naturaleza ambientalmente benigna .
Protodesboronación Catalítica
Los ésteres bóricos de pinacol, que pueden derivarse de ácidos bóricos como el ácido (4-Cloro-2-metoxi-5-metilfenil)borónico, son valiosos en la síntesis orgánica. Están involucrados en la protodesboronación catalítica utilizando un enfoque radical .
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are often used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The targets in this case would be the palladium catalyst and the organic groups involved in the reaction .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling, the compound contributes to the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis and can affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s physical and chemical properties, such as its molecular weight and structure , can influence its pharmacokinetic behavior.
Result of Action
As a reagent in the suzuki–miyaura cross-coupling reaction , it contributes to the formation of new carbon–carbon bonds , which can lead to the synthesis of a wide range of organic compounds.
Action Environment
The success of the suzuki–miyaura cross-coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4-Chloro-2-methoxy-5-methylphenyl)boronic acid in lab experiments is its versatility as a ligand for metal catalysts. This compound has been used in a variety of reactions and has been shown to be an effective ligand for a range of metals. Additionally, (4-Chloro-2-methoxy-5-methylphenyl)boronic acid is relatively easy to synthesize and purify, making it a convenient compound to work with.
However, there are also limitations to using (4-Chloro-2-methoxy-5-methylphenyl)boronic acid in lab experiments. One limitation is its potential toxicity, particularly in high concentrations. Additionally, this compound may not be suitable for all types of reactions and may require optimization for specific applications.
Direcciones Futuras
There are several potential future directions for research on (4-Chloro-2-methoxy-5-methylphenyl)boronic acid. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Another potential future direction is the development of new ligands based on (4-Chloro-2-methoxy-5-methylphenyl)boronic acid. Researchers may be able to modify the structure of this compound to improve its effectiveness as a ligand for metal catalysts or to target specific types of reactions.
Finally, there is potential for (4-Chloro-2-methoxy-5-methylphenyl)boronic acid to be used in combination with other compounds to enhance its therapeutic properties. For example, researchers may explore the use of this compound in combination with other proteasome inhibitors or with chemotherapy drugs to improve their effectiveness in treating cancer.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
The role of (4-Chloro-2-methoxy-5-methylphenyl)boronic acid in biochemical reactions is not well-documented in the literature. Boronic acids are generally known to interact with various enzymes and proteins. They are often used in Suzuki-Miyaura coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Molecular Mechanism
It is known that boronic acids can participate in electronically divergent processes with a metal catalyst during Suzuki-Miyaura coupling reactions
Propiedades
IUPAC Name |
(4-chloro-2-methoxy-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c1-5-3-6(9(11)12)8(13-2)4-7(5)10/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJWZOHHZXKPPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OC)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101233093 | |
| Record name | B-(4-Chloro-2-methoxy-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393536-51-0 | |
| Record name | B-(4-Chloro-2-methoxy-5-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393536-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(4-Chloro-2-methoxy-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-methyl-3,9-dioxo-2-phenyl-2,3,4,9-tetra-hydro-1h-pyrrolo[3,4-b]quinoline-1-carboxylate](/img/structure/B1652056.png)
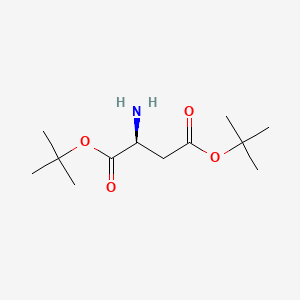
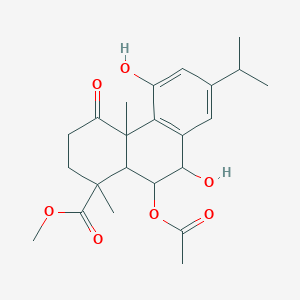
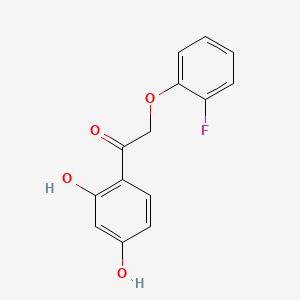
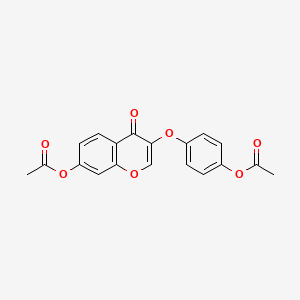

![(2S)-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1652064.png)
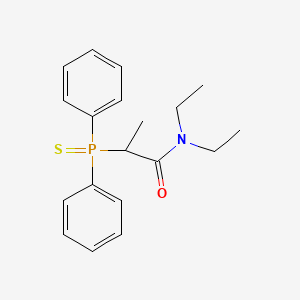
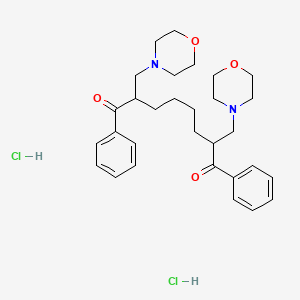

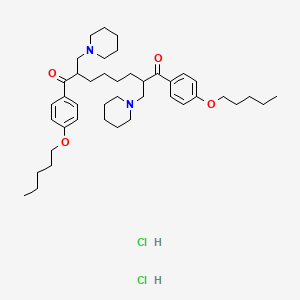

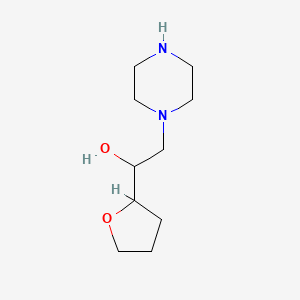
![N-cyclopropyl-2-[3-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl]propanamide](/img/structure/B1652078.png)
